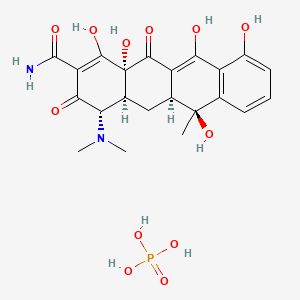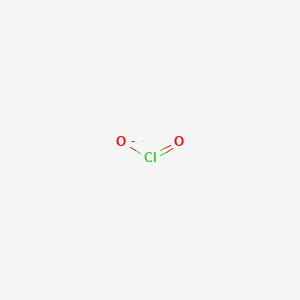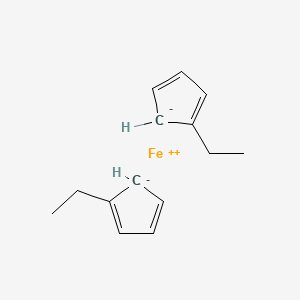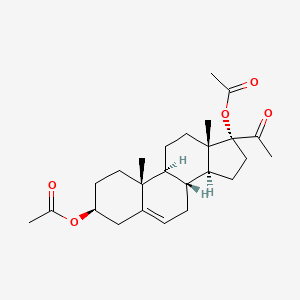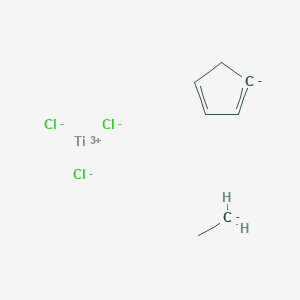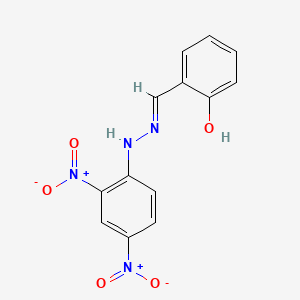
lead disodium dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead disodium dioxide, also known as lead sodium oxide, is an inorganic compound with the chemical formula Na₂O₂Pb. It appears as a white or yellow crystalline solid and is soluble in water and acidic solutions. This compound is stable in air but decomposes when heated . This compound is primarily used as an oxidizing agent and catalyst in various industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lead disodium dioxide can be synthesized through the reaction of lead with sodium compounds. One common method involves dissolving lead in a sodium compound solution, followed by high-temperature calcination to produce this compound .
Industrial Production Methods: In industrial settings, this compound is produced by reacting lead salts with sodium peroxide under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete conversion and high yield .
Analyse Des Réactions Chimiques
Types of Reactions: Lead disodium dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used as an oxidizing agent in organic synthesis, where it oxidizes alcohols, ethers, and amines .
Common Reagents and Conditions:
Oxidation: this compound reacts with organic compounds in the presence of heat to form oxidized products.
Reduction: It can be reduced by strong reducing agents like hydrogen or carbon monoxide.
Substitution: this compound can participate in substitution reactions with halides and other nucleophiles.
Major Products Formed:
Oxidation: Alcohols are oxidized to aldehydes or ketones.
Reduction: Lead metal and sodium oxide are formed.
Substitution: Lead halides and sodium salts are produced.
Applications De Recherche Scientifique
Lead disodium dioxide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of lead disodium dioxide involves its ability to donate oxygen atoms in oxidation reactions. This property makes it an effective oxidizing agent. The molecular targets and pathways involved include the oxidation of organic substrates, leading to the formation of oxidized products .
Comparaison Avec Des Composés Similaires
Lead dioxide (PbO₂): Another lead-based oxidizing agent used in batteries and electrochemical applications.
Sodium peroxide (Na₂O₂): A strong oxidizing agent used in bleaching and disinfection.
Lead monoxide (PbO): Used in glass and ceramics production.
Uniqueness: Lead disodium dioxide is unique due to its dual functionality as both a lead and sodium compound, providing distinct reactivity and stability compared to other lead or sodium oxides .
Propriétés
Numéro CAS |
12034-30-9 |
|---|---|
Formule moléculaire |
Na2O2Pb+2 |
Poids moléculaire |
285 g/mol |
Nom IUPAC |
disodium;dioxolead |
InChI |
InChI=1S/2Na.2O.Pb/q2*+1;;; |
Clé InChI |
RYMMVTRBONWYSX-UHFFFAOYSA-N |
SMILES canonique |
O=[Pb]=O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


